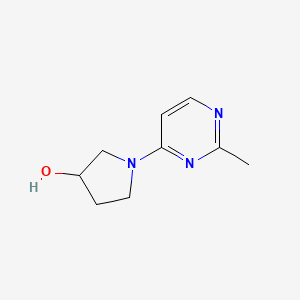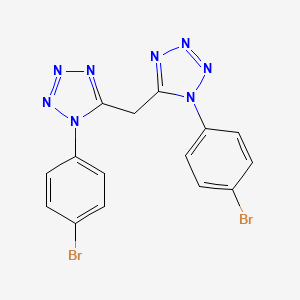
bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane: is an organic compound that features a tetrazole ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane typically involves the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate then undergoes a cyclization reaction to form the tetrazole ring. The final step involves the coupling of two tetrazole units with a methylene bridge.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can form coordination complexes with metals, which is useful in materials science.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles.
Cyclization: Conditions typically involve heating and the use of solvents like dimethylformamide.
Coupling Reactions: Metal salts and ligands are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted tetrazoles can be formed.
Coordination Complexes:
Scientific Research Applications
Chemistry:
Coordination Chemistry: Used to form metal complexes with unique properties.
Materials Science:
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.
Drug Design: The tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design.
Industry:
Catalysis: Metal complexes of this compound can be used as catalysts in various chemical reactions.
Sensors: Potential use in the development of chemical sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and altering their electronic properties. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, interacting with biological targets in a similar manner.
Comparison with Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Similar structure but with a triazole ring instead of a tetrazole.
Tetra(p-bromophenyl)methane: Contains multiple bromophenyl groups but lacks the tetrazole ring.
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts: Used in similar coordination chemistry applications.
Uniqueness: Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane is unique due to the presence of the tetrazole ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring strong coordination to metal centers or specific biological interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N8/c16-10-1-5-12(6-2-10)24-14(18-20-22-24)9-15-19-21-23-25(15)13-7-3-11(17)4-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDTPLHHZWXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
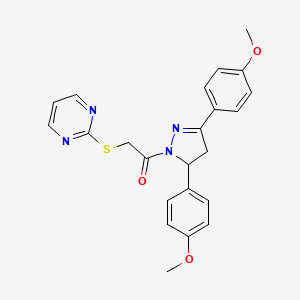
![4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)



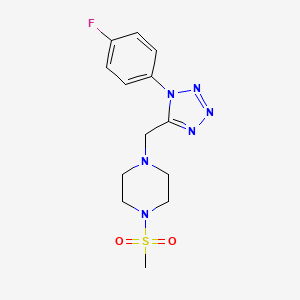
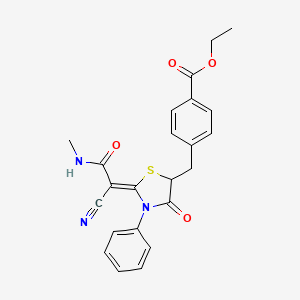
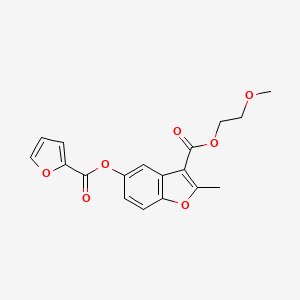
![6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2686976.png)
![8-(furan-2-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2686978.png)
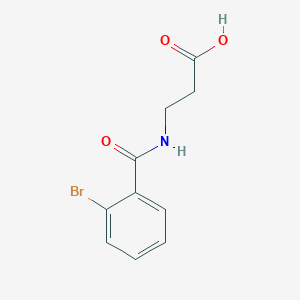
![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2686986.png)
